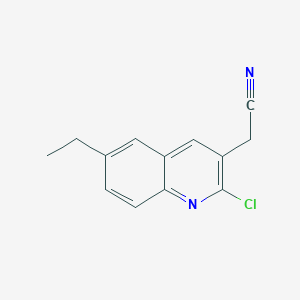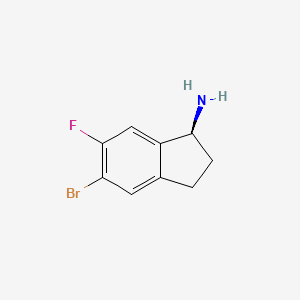![molecular formula C8H3F3N4O B11876970 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1159983-11-5](/img/structure/B11876970.png)
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of a trifluoromethyl group and a nitrile group in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of 5-amino-1H-pyrazole-4-carbonitrile with a suitable trifluoromethyl-containing precursor. One common method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate in the presence of acetic acid under reflux conditions . This reaction yields the desired pyrazolo[1,5-a]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally benign solvents to ensure scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) for cancer treatment.
Materials Science: Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in studies related to its antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its combination of a hydroxyl group, a trifluoromethyl group, and a nitrile group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
1159983-11-5 |
|---|---|
Molecular Formula |
C8H3F3N4O |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C8H3F3N4O/c9-8(10,11)5-1-6(16)15-7(14-5)4(2-12)3-13-15/h1,3,13H |
InChI Key |
VDICYNCYDMWJME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)
![9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)





![2-Phenyl-1,4-dihydroimidazo[4,5-b]indole](/img/structure/B11876944.png)
![Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-](/img/structure/B11876949.png)


